![molecular formula C19H16N4O4 B2970174 (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide CAS No. 891145-29-2](/img/structure/B2970174.png)
(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide
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Description
(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C19H16N4O4 and its molecular weight is 364.361. The purity is usually 95%.
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Biological Activity
(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide, with the CAS number 891145-29-2, is a synthetic compound that belongs to the oxadiazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C19H16N4O4 |
Molecular Weight | 364.4 g/mol |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in enzyme inhibition and receptor modulation. The nitrophenyl group may enhance the compound's binding affinity to specific targets, leading to altered biological responses.
Antimicrobial Activity
Research indicates that compounds in the oxadiazole class exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria.
- Study Findings :
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies.
- Cell Proliferation Inhibition :
Case Studies
- Antimicrobial Efficacy :
- Anticancer Studies :
- In a comparative study of oxadiazole compounds, this compound exhibited a higher potency in inhibiting tumor growth in vitro compared to other synthesized analogs .
Properties
IUPAC Name |
(E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-12-6-8-16(13(2)10-12)18-21-22-19(27-18)20-17(24)9-7-14-4-3-5-15(11-14)23(25)26/h3-11H,1-2H3,(H,20,22,24)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZVSTZWKMABDL-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.